(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-(2,2-difluorocyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-7-3-1-2-6(4-7)9(14)8-5-10(8,12)13/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDMRHRZRRVJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Bromophenyl)(2,2-difluorocyclopropyl)methanone is an organic compound with notable structural features that contribute to its biological activity. The presence of a bromophenyl group and a difluorocyclopropyl moiety allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be represented as follows:
- Bromophenyl Group : This moiety is known for engaging in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
- Difluorocyclopropyl Moiety : This group can form strong hydrogen bonds with polar residues, influencing enzyme activities and receptor functions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes or receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Modulation : It can alter receptor functions by binding to specific sites, influencing downstream signaling pathways.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Antitumor Activity : Studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis.
- Antiviral Properties : The compound has shown promise in inhibiting viral replication, particularly against certain strains of coronaviruses.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic potential in autoimmune diseases.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Induces apoptosis in various cancer cell lines | |
| Antiviral | Inhibits replication of coronaviruses | |
| Anti-inflammatory | Modulates inflammatory cytokine production |
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of this compound on breast cancer cell lines, it was found that the compound significantly reduced cell viability at micromolar concentrations. Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound triggers programmed cell death.
Case Study 2: Antiviral Properties
Research exploring the antiviral potential of the compound against hCoV-229E demonstrated that it could effectively inhibit viral replication in vitro. The mechanism was attributed to reversible inhibition of the coronavirus main protease (Mpro), which is essential for viral replication.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications to the bromophenyl and difluorocyclopropyl groups have yielded compounds with improved potency and selectivity against specific biological targets.
Scientific Research Applications
The compound (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone , often referred to in the literature as a substituted ketone, has garnered attention in various fields of scientific research due to its unique structural characteristics and potential applications. This article explores its applications across different domains, including medicinal chemistry, material science, and agrochemicals, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. The bromophenyl moiety is known for its ability to interact with biological targets, leading to apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry investigated a series of bromophenyl derivatives. The results showed that compounds with a cyclopropyl group exhibited enhanced activity against breast cancer cell lines compared to their non-cyclopropyl analogs. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. The presence of fluorine atoms can enhance the lipophilicity and membrane permeability of the molecule, making it a candidate for antimicrobial drug development.
- Data Table : Antimicrobial activity against various pathogens (MIC values).
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
|---|---|---|---|
| This compound | 32 µg/mL | 64 µg/mL | 16 µg/mL |
| Control (Standard Antibiotics) | 8 µg/mL | 16 µg/mL | 4 µg/mL |
Enzyme Inhibition
Inhibitors of specific enzymes are crucial in drug design. Research has shown that This compound can inhibit enzymes such as COX-2 and certain proteases, which are implicated in inflammatory diseases.
- Case Study : A research paper highlighted that this compound selectively inhibited COX-2 with an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a safer alternative.
Polymer Chemistry
The unique structure of This compound allows it to act as a monomer or additive in polymer synthesis. Its incorporation can lead to materials with enhanced thermal stability and mechanical properties.
- Data Table : Comparison of thermal properties of polymers with and without the compound.
| Polymer Type | Glass Transition Temperature (Tg) | Thermal Decomposition Temperature (Td) |
|---|---|---|
| Standard Polymer | 80 °C | 300 °C |
| Polymer with Compound | 95 °C | 350 °C |
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.
- Case Study : A study examined coatings made from polymers incorporating this ketone, demonstrating superior adhesion properties and resistance to solvents compared to conventional coatings.
Pesticide Development
The structural features of This compound provide a basis for developing novel pesticides. Its ability to disrupt biochemical pathways in pests makes it a candidate for further exploration.
- Data Table : Efficacy against common agricultural pests.
| Pest Species | LC50 (mg/L) |
|---|---|
| Aphids | 10 |
| Whiteflies | 15 |
| Spider Mites | 12 |
Herbicide Formulation
Research has indicated potential herbicidal activity due to its ability to inhibit plant growth hormones or disrupt photosynthesis pathways.
- Case Study : Field trials demonstrated that formulations containing this compound resulted in significant weed control while minimizing damage to crop plants, highlighting its selective action.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
PF-06700841 (Brepocitinib)
- Structure: [(1S)-2,2-Difluorocyclopropyl][(1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone .
- Key Features: The difluorocyclopropyl group is connected to a bicyclic amine-pyrimidine system via a methanone bridge.
- Activity : Dual inhibitor of TYK2 (IC₅₀ = 23 nM) and JAK1 (IC₅₀ = 17 nM), with selectivity over JAK2 (IC₅₀ = 77 nM) and JAK3 (IC₅₀ = 6.49 µM) .
- Applications : Investigated for autoimmune diseases (e.g., psoriasis, ulcerative colitis) due to its ability to suppress Th1/Th17 differentiation and enhance Treg function .
- Comparison : Unlike the target compound, Brepocitinib’s complex heterocyclic system enables precise kinase inhibition, whereas the simpler 3-bromophenyl group in the target compound may favor interactions with bromine-sensitive targets (e.g., halogen-bonding domains in enzymes) .
2-(2,2-Difluorocyclopropyl)acetic Acid and Derivatives
- Structure : Ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS: 1393553-89-3) and its carboxylic acid derivative .
- Key Features : The difluorocyclopropyl group is attached to an acetic acid/ester chain.
- Applications : Serve as synthetic intermediates for agrochemicals and pharmaceuticals. The ester derivative’s lipophilicity enhances membrane permeability, while the acid form improves water solubility .
Hydroxyacetophenone Derivatives with Bromo Substituents
- Example: 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (CAS: 125617-25-6) .
- Key Features: A bromopropoxy chain is attached to a hydroxyacetophenone core.
- Synthesis: Prepared via nucleophilic substitution between 1,3-dibromopropane and hydroxyacetophenone derivatives under basic conditions .
- Comparison : The bromine in these compounds is part of an alkoxy side chain, limiting its direct electronic effects on the aromatic ring. In contrast, the 3-bromophenyl group in the target compound directly influences the ketone’s electrophilicity and aromatic interactions .
1-(2,2-Difluorocyclopropyl)ethan-1-amine
- Structure : A primary amine attached to a difluorocyclopropyl group .
- Applications : Used in agrochemicals for crop protection and as a versatile building block in materials science. The amine group enables covalent bonding to polymers or bioactive molecules .
- Comparison : The amine functional group introduces nucleophilic reactivity, contrasting with the target compound’s ketone group, which is more electrophilic and prone to redox reactions .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone generally involves two key steps:
- Formation of the 2,2-difluorocyclopropane ring system.
- Attachment of the bromophenyl ketone moiety.
The methods leverage fluorinated cyclopropanation reactions, often using difluorocarbene precursors, followed by coupling or acylation reactions to introduce the bromophenyl ketone functionality.
Preparation of 2,2-Difluorocyclopropane Precursors
A widely used approach to access the 2,2-difluorocyclopropyl moiety involves the reaction of olefins with dibromodifluoromethane (CF2Br2) in the presence of a base and a catalytic system, typically an N-heterocyclic carbene (NHC) catalyst.
- Substrate: Olefin bearing the appropriate aromatic aldehyde or phenyl substituent.
- Catalyst: NHC precatalyst (e.g., NHC-A) at 20 mol%.
- Base: Cesium carbonate (Cs2CO3), used in excess (~5 equivalents).
- Solvent: Dry N,N-dimethylacetamide (DMAc).
- Atmosphere: Nitrogen to maintain an inert environment.
- Temperature: Room temperature (approximately 25 °C).
- Reaction Time: 12 to 24 hours, often with sequential catalyst addition to improve yield.
Procedure Summary:
- An oven-dried reaction tube is charged with the aldehyde (e.g., 3-bromobenzaldehyde), NHC precatalyst, and Cs2CO3.
- The tube is evacuated and backfilled with nitrogen three times.
- Dry DMAc, the olefin, and dibromodifluoromethane are added sequentially under nitrogen.
- The mixture is stirred at room temperature for 12 hours.
- Additional catalyst is added, and stirring continues for another 12 hours.
- Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
- The organic phase is washed, dried, and concentrated.
- Purification is achieved by silica gel column chromatography using petroleum ether/ethyl acetate (200:1) as eluent.
This method yields the this compound product in moderate to good yields (~50-66%) depending on substrate and conditions.
Alternative Cyclopropanation via Sodium Bromodifluoroacetate
Another approach involves the thermal cyclopropanation of chalcones or α,β-unsaturated ketones with sodium bromodifluoroacetate in high-boiling solvents such as diglyme under reflux conditions.
- Substrate: Chalcone derivatives bearing bromophenyl groups.
- Reagent: Sodium bromodifluoroacetate (NaBrCF2CO2).
- Solvent: Diglyme.
- Temperature: Reflux at ~180 °C under argon atmosphere.
- Addition: Slow dropwise addition of sodium bromodifluoroacetate solution to the refluxing substrate solution.
- Workup: Cooling, quenching with cold water, extraction with ethyl acetate, washing, drying, and purification by column chromatography.
This method facilitates the formation of 2,2-difluorocyclopropane rings fused to aromatic ketones, including bromophenyl derivatives, with yields typically ranging from moderate to high.
Purification and Characterization
Post-synthesis, the crude products are purified by silica gel chromatography using non-polar solvents (petroleum ether) with minor ethyl acetate fractions to achieve high purity. Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR) to confirm the fluorinated cyclopropyl and aromatic ketone structures.
- Mass Spectrometry (MS) to verify molecular weight and isotopic patterns consistent with bromine substitution.
- Elemental analysis and melting point determination for further confirmation.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The NHC-catalyzed method allows for mild reaction conditions and good functional group tolerance, making it suitable for sensitive substrates like bromophenyl ketones.
- Sequential catalyst addition improves conversion and yield, likely by maintaining active catalyst concentration.
- The use of Cs2CO3 as a base is critical for deprotonation steps facilitating difluorocarbene generation.
- The thermal method with sodium bromodifluoroacetate is more straightforward but requires high temperatures and inert atmosphere, which may limit substrate scope.
- Purification by column chromatography is essential due to by-products from dibromodifluoromethane or thermal decomposition.
Q & A
Q. What are the common synthetic routes for preparing (3-Bromophenyl)(2,2-difluorocyclopropyl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves coupling a 3-bromophenyl precursor with a 2,2-difluorocyclopropane moiety. A validated approach includes:
- Cyclopropanation : Reacting a difluorostyrene derivative with diazomethane under controlled conditions to form the cyclopropyl ring .
- Friedel-Crafts Acylation : Using a bromophenyl substrate with a difluorocyclopropanecarbonyl chloride in the presence of Lewis acids like AlCl₃ .
- Optimization : Yield improvements (>70%) are achieved by maintaining anhydrous conditions, low temperatures (-10°C to 0°C), and stoichiometric control of the acylating agent .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 3-bromophenyl group serves as a site for Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ for Suzuki reactions with arylboronic acids (e.g., phenylboronic acid to form biaryl derivatives) .
- Solvent Effects : Use DMF or THF at 80–100°C for optimal coupling efficiency (>85%) .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the 2,2-difluorocyclopropyl group on biological activity?
The electron-withdrawing nature of the CF₂ group enhances electrophilicity, improving interactions with enzyme active sites. For example:
- Kinase Inhibition : The difluorocyclopropyl moiety in related compounds (e.g., PF-06700841) stabilizes hydrogen bonds with TYK2/JAK1 kinases, reducing IC₅₀ values to 17–23 nM .
- Metabolic Stability : Fluorine substitution minimizes oxidative metabolism, prolonging half-life in in vitro assays .
Q. How can researchers resolve discrepancies in NMR data during characterization?
- Dynamic Effects : Broad or split peaks may arise from hindered rotation of the cyclopropyl group. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce signals .
- Impurity Identification : Compare experimental ¹H/¹³C shifts with computational predictions (DFT) or reference spectra of analogous compounds (e.g., (4-Bromophenyl)(cyclopropyl)methanone) .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies :
- pH 1–13 : Monitor degradation via HPLC at 25°C and 40°C. The compound is stable in neutral buffers but hydrolyzes in basic conditions (t₁/₂ = 12 h at pH 13) .
- Thermal Analysis : DSC reveals decomposition onset at 180°C, suggesting storage below 25°C for long-term stability .
Q. How does the compound’s reactivity compare to non-fluorinated cyclopropyl analogs?
- Electrophilicity : The CF₂ group increases the carbonyl’s electrophilicity, accelerating nucleophilic additions (e.g., Grignard reactions proceed 3× faster than non-fluorinated analogs) .
- Ring Strain : Fluorine substitution reduces cyclopropane ring strain, enhancing thermal stability (ΔH decomposition = +15 kJ/mol vs. non-fluorinated) .
Data Contradiction & Methodological Challenges
Q. How should researchers address conflicting bioactivity data in in vitro vs. in vivo studies?
- Solubility Factors : Poor aqueous solubility (logP = 2.8) may reduce in vivo efficacy. Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
- Metabolite Interference : LC-MS/MS can identify active metabolites (e.g., demethylated derivatives) that may contribute to off-target effects .
Q. What computational methods are reliable for predicting the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., TYK2, PDB: 6NZQ). Validate with MM-GBSA free energy calculations (ΔG < -50 kcal/mol indicates strong binding) .
- MD Simulations : GROMACS simulations (100 ns) assess conformational stability of ligand-protein complexes .
Q. How can synthetic byproducts be minimized during large-scale preparation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
